Cas no 937273-29-5 (4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine)

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine structure
937273-29-5 structure
Nombre del producto:4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine
Número CAS:937273-29-5
MF:C14H13ClN2O
Megavatios:260.718822240829
MDL:MFCD29921205
CID:4660284
PubChem ID:53363692

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Propiedades químicas y físicas

Nombre e identificación

    • 4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine
    • PACR-008
    • Pyrimidine, 2-chloro-4-[3-[(2-propen-1-yloxy)methyl]phenyl]-
    • 2-Chloro-4-[3-[(2-propen-1-yloxy)methyl]phenyl]pyrimidine (ACI)
    • SY060678
    • DB-105898
    • AKOS027336003
    • CS-0458780
    • 2-chloro-4-[3-(prop-2-enoxymethyl)phenyl]pyrimidine
    • SCHEMBL1097452
    • SB59544
    • F51020
    • 4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine
    • MFCD29921205
    • 4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine
    • 937273-29-5
    • MDL: MFCD29921205
    • Renchi: 1S/C14H13ClN2O/c1-2-8-18-10-11-4-3-5-12(9-11)13-6-7-16-14(15)17-13/h2-7,9H,1,8,10H2
    • Clave inchi: SFLXQVPCWIHCJQ-UHFFFAOYSA-N
    • Sonrisas: ClC1N=C(C2C=C(COCC=C)C=CC=2)C=CN=1

Atributos calculados

  • Calidad precisa: 260.0716407g/mol
  • Masa isotópica única: 260.0716407g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 5
  • Complejidad: 262
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 35Ų
  • Xlogp3: 3.1

Propiedades experimentales

  • Denso: 1.182±0.06 g/cm3 (20 ºC 760 Torr),
  • Disolución: Very slightly soluble (0.31 g/l) (25 º C),

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Información de Seguridad

  • Condiciones de almacenamiento:(BD444743)

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y10235-5g
4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine
937273-29-5 95%
5g
¥8259.0 2024-07-18
Chemenu
CM121294-1g
4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine
937273-29-5 95%
1g
$362 2024-07-19
eNovation Chemicals LLC
D777058-5g
4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine
937273-29-5 95%
5g
$470 2024-07-20
Ambeed
A833797-10g
4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine
937273-29-5 97%
10g
$984.0 2024-07-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529447-250mg
4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine
937273-29-5 98%
250mg
¥1965.00 2024-04-24
Crysdot LLC
CD11009239-5g
4-(3-((Allyloxy)methyl)phenyl)-2-chloropyrimidine
937273-29-5 97%
5g
$982 2024-07-19
Aaron
AR00H29C-250mg
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine
937273-29-5 95%
250mg
$75.00 2025-02-11
Aaron
AR00H29C-1g
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine
937273-29-5 95%
1g
$188.00 2025-02-11
Aaron
AR00H29C-5g
4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine
937273-29-5 95%
5g
$476.00 2025-02-11
eNovation Chemicals LLC
D777058-25g
4-[3-[(Allyloxy)methyl]phenyl]-2-chloropyrimidine
937273-29-5 95%
25g
$1430 2024-07-20

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate ;  12 h, rt
1.2 Reagents: Water ;  rt
Referencia
Discovery of Kinase Spectrum Selective Macrocycle (16E)-14-Methyl-20-oxa-5,7,14,26-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene (SB1317/TG02), a Potent Inhibitor of Cyclin Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Fms-like Tyrosine Kinase-3 (FLT3) for the Treatment of Cancer
William, Anthony D.; Lee, Angeline C.-H.; Goh, Kee Chuan; Blanchard, Stephanie; Poulsen, Anders; et al, Journal of Medicinal Chemistry, 2012, 55(1), 169-196

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Water
Referencia
Discovery of the Macrocycle 11-(2-Pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a Potent Janus Kinase 2/Fms-Like Tyrosine Kinase-3 (JAK2/FLT3) Inhibitor for the Treatment of Myelofibrosis and Lymphoma
William, Anthony D.; Lee, Angeline C.-H.; Blanchard, Stephanie; Poulsen, Anders; Teo, Ee Ling; et al, Journal of Medicinal Chemistry, 2011, 54(13), 4638-4658

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium iodide ;  overnight, rt
Referencia
Preparation of N-macrocyclic pyrimidine derivatives and its application as antiproliferative agents
, China, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  40 °C
Referencia
First Approval of Pacritinib as a Selective Janus Associated Kinase-2 Inhibitor for the Treatment of Patients with Myelofibrosis
De, Surya K., Anti-Cancer Agents in Medicinal Chemistry, 2023, 23(12), 1355-1360

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ;  rt; 2 h, 0 - 5 °C; 4 h, 5 °C → 30 °C
1.2 Reagents: Water ;  cooled
Referencia
Synthesis of pacritinib hydrochloride
Han, Chang; Guo, Yajun; Peng, Jiajuan; Zhu, Xueyan; Shan, Hanbin, Zhongguo Yiyao Gongye Zazhi, 2015, 46(12), 1269-1273

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  rt; 6 h, 40 °C; 40 °C → 0 °C
1.2 Reagents: Water
Referencia
Preparation of oxygen linked pyrimidine macrocyclic derivatives as antiproliferative agents
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Acetonitrile ;  overnight, 40 °C
Referencia
Macrocyclic compounds as anti-cancer agents: Design and synthesis of multi-acting inhibitors against HDAC, FLT3 and JAK2
Ning, Cheng-Qing; Lu, Cheng; Hu, Liang; Bi, Yan-Jing; Yao, Lei; et al, European Journal of Medicinal Chemistry, 2015, 95, 104-115

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium hydroxide Solvents: Dichloromethane ,  Water ;  20 h, rt
Referencia
Design and Synthesis of Janus Kinase 2 (JAK2) and Histone Deacetlyase (HDAC) Bispecific Inhibitors Based on Pacritinib and Evidence of Dual Pathway Inhibition in Hematological Cell Lines
Yang, Eugene Guorong; Mustafa, Nurulhuda; Tan, Eng Chong; Poulsen, Anders; Ramanujulu, Pondy Murugappan; et al, Journal of Medicinal Chemistry, 2016, 59(18), 8233-8262

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  17 h, rt
Referencia
Macrocycle compounds as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, China, , ,

Métodos de producción 10

Condiciones de reacción
Referencia
Oxygen linked pyrimidine derivatives
, United States, , ,

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Raw materials

4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine Preparation Products

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(CAS:937273-29-5)4-(3-(allyloxymethyl)phenyl)-2-chloropyrimidine
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